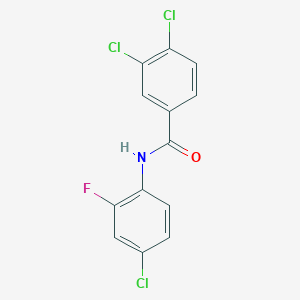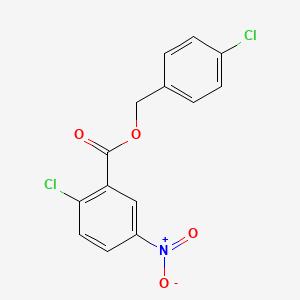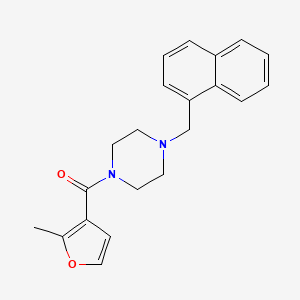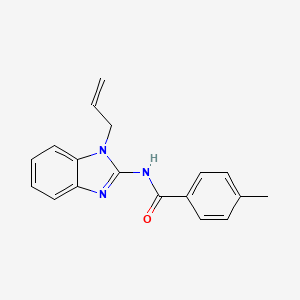
N-2-adamantyl-1-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-1-piperidinamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1968 by Eli Lilly and Company and is now used as a medication for the treatment of Alzheimer's disease. Memantine is a highly selective and potent antagonist of NMDA receptors, which are involved in learning and memory processes.
作用機序
N-2-adamantyl-1-piperidinamine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of these receptors, N-2-adamantyl-1-piperidinamine can reduce the excessive stimulation of neurons that occurs in neurological disorders, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-2-adamantyl-1-piperidinamine has been shown to have a number of biochemical and physiological effects on the brain. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-2-adamantyl-1-piperidinamine can also reduce the levels of inflammatory cytokines, which are involved in the neuroinflammatory response that occurs in neurological disorders.
実験室実験の利点と制限
N-2-adamantyl-1-piperidinamine has several advantages as a research tool. It is highly selective and potent, which makes it a useful tool for studying the role of NMDA receptors in learning and memory processes. N-2-adamantyl-1-piperidinamine is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of NMDA receptor blockade on neuronal function.
However, there are also some limitations to the use of N-2-adamantyl-1-piperidinamine in lab experiments. Its effects on NMDA receptors are non-competitive, which means that it can only partially block their activity. This can make it difficult to study the precise role of NMDA receptors in neuronal function. Additionally, N-2-adamantyl-1-piperidinamine can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-2-adamantyl-1-piperidinamine. One area of interest is the development of new and more selective NMDA receptor antagonists, which could provide more precise tools for studying the role of these receptors in neuronal function. Another area of interest is the investigation of N-2-adamantyl-1-piperidinamine's potential neuroprotective effects in other neurological disorders, such as traumatic brain injury and stroke. Finally, there is ongoing research into the mechanisms of action of N-2-adamantyl-1-piperidinamine, which could lead to the development of new therapeutic strategies for neurological disorders.
合成法
The synthesis of N-2-adamantyl-1-piperidinamine is a multi-step process that involves the reaction of 1-adamantylamine with chloroacetonitrile to form the intermediate 1-(2-chloroethyl)adamantane. This intermediate is then reacted with piperidine to form the final product, N-2-adamantyl-1-piperidinamine. The synthesis of N-2-adamantyl-1-piperidinamine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-2-adamantyl-1-piperidinamine has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases. N-2-adamantyl-1-piperidinamine has also been studied for its potential neuroprotective effects in traumatic brain injury and stroke.
特性
IUPAC Name |
N-(2-adamantyl)piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZGLBNEMNAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)piperidin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)



![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)


![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)